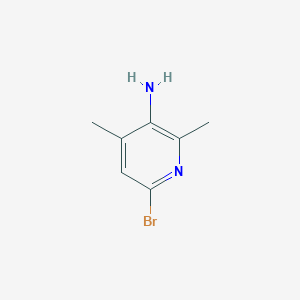

6-Bromo-2,4-dimethylpyridin-3-amine

描述

Significance within Pyridine (B92270) Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of 6-Bromo-2,4-dimethylpyridin-3-amine offers distinct advantages in synthetic strategies. The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. mdpi.com The amino group can be a nucleophile or can be transformed into other functional groups, while the methyl groups can influence the electronic properties and steric environment of the molecule. chemimpex.com This combination of reactive sites on a stable pyridine core allows for sequential and regioselective modifications, a key aspect of modern synthetic chemistry. georgiasouthern.edu

Role as a Key Intermediate in Complex Molecule Synthesis

The primary role of this compound in academic and industrial research is as a key intermediate. Its structure is particularly suited for the synthesis of fused heterocyclic systems, which are often the core of biologically active compounds. For instance, derivatives of this compound have been utilized in the synthesis of molecules targeting protein kinases, which are important targets in cancer therapy. The bromo- and amino-substituents can participate in cyclization reactions to form bicyclic structures like azaindoles, a privileged scaffold in medicinal chemistry. acs.orgacs.org

Advanced Research Context and Scope

The application of this compound is most prominent in the field of medicinal chemistry and drug discovery. Its role as a building block for kinase inhibitors highlights its importance in the development of targeted therapeutics. The ability to systematically modify the pyridine core through reactions involving the bromo and amino groups allows researchers to create libraries of related compounds for structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates. While not a final drug product itself, its contribution at the early stages of research and development is critical.

Compound Properties

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| CAS Number | 897733-12-9 |

| Appearance | Solid |

| SMILES | CC1=CC(Br)=NC(C)=C1N |

| InChI Key | FLDDNTAAWZHAOT-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. sigmaaldrich.comcalpaclab.comsigmaaldrich.com

Research Applications

| Application Area | Description |

| Medicinal Chemistry | Serves as a key intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents. |

| Organic Synthesis | Utilized as a versatile building block for constructing complex heterocyclic molecules. |

| Agrochemical Research | Potentially used in the development of new pesticides and herbicides. chemimpex.com |

Table 2: Key research applications of this compound.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2,4-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDDNTAAWZHAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651730 | |

| Record name | 6-Bromo-2,4-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897733-12-9 | |

| Record name | 6-Bromo-2,4-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2,4-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2,4 Dimethylpyridin 3 Amine

Direct Halogenation Approaches

Direct halogenation represents a primary strategy for introducing a bromine atom onto a pre-existing dimethylpyridin-3-amine scaffold. This approach leverages the directing effects of the substituents already present on the pyridine (B92270) ring to achieve the desired isomer.

Bromination of Pyridine Precursors

The synthesis of 6-Bromo-2,4-dimethylpyridin-3-amine can be efficiently achieved through the electrophilic bromination of 2,4-dimethylpyridin-3-amine. The electron-donating nature of the amino and methyl groups on the pyridine ring facilitates this reaction, which might otherwise require harsh conditions for an unactivated pyridine. acs.orgnih.gov A common and effective reagent for this type of transformation is N-bromosuccinimide (NBS), which allows for regioselective monobromination of activated pyridines, such as aminopyridines, under mild conditions, often using acetonitrile (B52724) as a solvent. thieme-connect.com The use of elemental bromine in polar protic solvents like water or ethanol (B145695) is another established method for brominating activated pyridines. thieme-connect.com

Regioselectivity in Bromination Reactions

The regiochemical outcome of the bromination reaction is controlled by the electronic properties of the substituents on the pyridine ring. Pyridines are inherently electron-deficient, making electrophilic aromatic substitution challenging. acs.org However, the presence of strong electron-donating groups, particularly an amino group, significantly activates the ring and directs incoming electrophiles.

The amino group at the C3 position is a powerful ortho-para director. The positions ortho to the amino group are C2 and C4, while the para position is C6. In the precursor, 2,4-dimethylpyridin-3-amine, the C2 and C4 positions are already occupied by methyl groups. Consequently, the electrophilic bromine atom is directed almost exclusively to the vacant C6 position. The methyl groups at C2 and C4 also contribute to the activation of the ring, further favoring the substitution. Studies on substituted pyridines confirm that the reactivity towards electrophiles generally follows the order amino > hydroxy > methoxy (B1213986), and regioselectivity is highly dependent on the substituent's position. thieme-connect.com

Table 1: Directing Effects of Substituents in the Bromination of 2,4-dimethylpyridin-3-amine

| Substituent | Position | Electronic Effect | Directing Influence | Outcome for Bromination |

|---|---|---|---|---|

| Amino | C3 | Strong Electron-Donating | Ortho, Para | Directs Bromine to C2, C4, C6 |

| Methyl | C2 | Weak Electron-Donating | Ortho, Para | Activates the ring |

| Methyl | C4 | Weak Electron-Donating | Ortho, Para | Activates the ring |

| Net Result | Selective bromination at C6 |

Amination Strategies

An alternative synthetic route involves the introduction of the amino group onto a pre-brominated and methylated pyridine ring. This approach relies on nucleophilic substitution or catalyzed amination reactions.

Introduction of the Amino Group

The synthesis can be envisioned starting from a dihalogenated precursor, such as 2,6-dibromopyridine, which can undergo sequential amination and other functionalizations. georgiasouthern.edu For instance, a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, is a well-established method for forming C-N bonds by reacting a halopyridine with an amine source in the presence of a palladium catalyst and a base. georgiasouthern.edu

Another effective strategy for introducing an amino group is through the amination of pyridine N-oxides. acs.org A plausible pathway could involve the synthesis of 6-bromo-2,4-dimethylpyridine, its subsequent oxidation to the corresponding N-oxide, followed by a regioselective amination reaction. The N-oxide group activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions.

Protecting Group Considerations during Multi-step Syntheses

In multi-step syntheses, protecting groups are often crucial to prevent unwanted side reactions involving sensitive functional groups like amines. The amino group in pyridine derivatives can be nucleophilic and may interfere with subsequent reaction steps.

A common strategy is to protect the amino group as an amide. For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) converts the amino group into an acetamide. mdpi.com This protected intermediate can then undergo further reactions, such as palladium-catalyzed cross-couplings, without interference from the amine. The protecting group can be removed later under appropriate conditions to restore the amino functionality. mdpi.com

In some synthetic strategies, the pyridine nitrogen itself may be protected. Formation of a pyridine N-oxide not only alters the electronic properties of the ring but also serves as a protecting group that can be removed by reduction later in the sequence. tcichemicals.com Another approach involves the complexation of the pyridine nitrogen with borane (B79455) (BH3), which prevents it from participating in alkylation or other reactions. researchgate.netsigmaaldrich.com

Table 2: Protecting Groups in Pyridine Synthesis

| Functional Group | Protecting Group | Introduction Reagent | Removal Condition | Purpose |

|---|---|---|---|---|

| Amino Group | Acetyl (Ac) | Acetic Anhydride | Acidic or basic hydrolysis | Prevents N-alkylation or oxidation during subsequent steps. mdpi.com |

| Pyridine Nitrogen | N-Oxide | m-CPBA, H₂O₂ | PCl₃, PPh₃ | Alters reactivity for regioselective substitutions. tcichemicals.com |

| Pyridine Nitrogen | Borane (BH₃) | BH₃·SMe₂ | Acid (e.g., HCl) | Prevents N-alkylation or reaction with organometallics. researchgate.netsigmaaldrich.com |

| Hydroxyl Group | MEM | MEM-Cl | Acid (e.g., Amberlyst 15) | Protects hydroxyl during other transformations. tandfonline.com |

Methylation Techniques

While direct methylation of a pyridine ring is possible, for a specifically substituted target like this compound, it is synthetically more practical to start with a precursor that already contains the required methyl groups.

The most common and efficient strategy is to begin with a commercially available methylated pyridine, such as 2,4-dimethylpyridine, also known as 2,4-lutidine. nist.govnih.gov This starting material can then be subjected to nitration, followed by reduction to introduce the 3-amino group, and subsequent bromination as described in the halogenation section. This approach avoids the challenges associated with controlling the regioselectivity of direct C-H methylation on the pyridine ring.

While methods for the N-methylation of piperidines using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) are well-documented, C-methylation of aromatic heterocycles like pyridine is less straightforward and often provides mixtures of products unless specific directing strategies are employed. google.com Therefore, utilizing a pre-methylated starting material is the preferred pathway in the synthesis of this compound.

Green Chemistry Principles in Synthesis

The development of synthetic routes for this compound that align with the principles of green chemistry aims to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes, while maximizing atom economy and minimizing waste. While specific green synthesis protocols for this compound are not extensively documented, the principles can be applied to its hypothetical synthesis based on established methods for related pyridine derivatives.

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional solvents are often volatile, toxic, and difficult to recycle. Green chemistry promotes the use of environmentally benign solvents. nih.gov Pyridine and its derivatives can sometimes act as green solvents themselves due to their relatively high boiling points and low volatility compared to many common organic solvents. biosynce.com

For the synthesis of pyridine derivatives, a shift away from hazardous solvents like benzene (B151609) is crucial. An eco-friendly process for recovering pyridine and its derivatives from aqueous solutions has been developed using alkyl acetates, which are considered Class III solvents with low toxicity under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. google.com The use of ethanol and even water as reaction media, particularly in microwave-assisted synthesis of pyridines, has been shown to be effective, offering advantages such as high yields, pure products, and short reaction times. nih.govacs.org

The selection of a solvent for the synthesis of this compound would ideally be guided by solvent selection guides that rank solvents based on safety, health, and environmental criteria.

Table 1: Comparison of Solvents for Pyridine Derivative Synthesis

| Solvent | Green Chemistry Classification | Advantages | Disadvantages |

| Water | Recommended | Non-toxic, non-flammable, readily available | Limited solubility of organic reactants, high energy for removal |

| Ethanol | Recommended | Biodegradable, low toxicity, renewable source | Flammable |

| Alkyl Acetates | Recommended | Low toxicity, effective for extraction | Flammable |

| Pyridine | Usable | Can act as both solvent and catalyst | Neurotoxin, unpleasant odor |

| Benzene | Hazardous | Effective for some reactions | Carcinogenic, highly flammable |

| Dichloromethane | Hazardous | Good solvent for a wide range of compounds | Suspected carcinogen, volatile |

This table is a generalized comparison based on green chemistry principles for pyridine synthesis and not specific to the synthesis of this compound.

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. The synthesis of functionalized pyridines often relies on catalytic processes. beilstein-journals.org For instance, the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is used in the synthesis of novel pyridine derivatives and typically employs a palladium catalyst. acs.org

In the context of green chemistry, the focus is on developing and utilizing catalysts that are:

Highly active and selective: To maximize the conversion of reactants to the desired product.

Reusable and recyclable: Heterogeneous catalysts, such as metal nanoparticles on a solid support, are preferred over homogeneous catalysts as they can be easily separated from the reaction mixture and reused. researchgate.net

Based on earth-abundant metals: Replacing rare and precious metals like palladium with more abundant and less toxic metals is a key research area.

Biocatalysts: Enzymes offer high selectivity under mild conditions but their application in pyridine synthesis is still an emerging field.

Recent advancements in the C-H functionalization of pyridines highlight the use of transition-metal and rare earth metal catalysis. beilstein-journals.org These methods allow for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized substrates and thus reducing waste. researchgate.netrsc.org Photocatalysis is another emerging green strategy for the functionalization of pyridines. researchgate.net

Table 2: Catalytic Systems for Pyridine Functionalization

| Catalyst Type | Examples | Advantages for Green Synthesis |

| Homogeneous | Pd(PPh₃)₄ | High activity and selectivity |

| Heterogeneous | Copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles | Easy separation and recyclability, potential for solvent-free reactions researchgate.net |

| Photocatalysts | Dithiophosphoric acid, Mn₂(CO)₁₀ | Use of light as an energy source, mild reaction conditions researchgate.netacs.org |

| Organocatalysts | Proline and its derivatives | Metal-free, avoids heavy metal contamination |

This table presents examples of catalytic systems used for the synthesis of various pyridine derivatives and their general advantages from a green chemistry perspective.

Minimizing waste is a core tenet of green chemistry, often addressed through the principle of atom economy. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of atom-economical processes, where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. nih.govacs.org

In the industrial production of alkyl pyridines, waste reduction has been a significant focus. One case study identified the formation of ethylamines as a root cause for both ecological and economic problems, leading to high catalyst consumption and reduced yield. By separating these interfering amines and recycling the catalyst and process water, a significant reduction in waste was achieved. researchgate.net

For the synthesis of this compound, waste minimization strategies could include:

Optimizing reaction conditions: To improve yield and reduce the formation of by-products.

Employing C-H functionalization: This approach avoids the generation of stoichiometric amounts of waste associated with the pre-functionalization of starting materials. researchgate.netrsc.org

Solvent recycling: Implementing processes to recover and reuse solvents. google.com

Catalyst recycling: Using heterogeneous or recyclable catalysts to minimize catalyst waste. researchgate.net

Advanced separation techniques: Utilizing methods like water plasma treatment for the decomposition of pyridine in industrial liquid waste could be explored for waste stream management. elsevierpure.com

By integrating these green chemistry principles, the synthesis of this compound can be approached in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Transformation Studies of 6 Bromo 2,4 Dimethylpyridin 3 Amine

Reactions Involving the Amine Functionality

The primary amine group at the C3 position is a key site of reactivity, behaving as a potent nucleophile and a base. Its reactivity is modulated by the electronic effects of the substituents on the pyridine (B92270) ring: the electron-donating methyl groups at C2 and C4 increase its nucleophilicity, while the electron-withdrawing bromine atom at C6 has a diminishing effect.

The primary amine of 6-Bromo-2,4-dimethylpyridin-3-amine is expected to readily undergo acylation with various acylating agents, such as acid anhydrides or acyl chlorides, to form the corresponding N-acyl-3-aminopyridine derivatives (amides). This type of reaction is fundamental for modifying the electronic and steric properties of the amino group.

A representative reaction is the acetylation using acetic anhydride (B1165640). Based on procedures for analogous aminopyridines, this transformation can be achieved by treating the amine with acetic anhydride, often in the presence of a catalytic amount of strong acid like sulfuric acid, in a suitable solvent such as acetonitrile (B52724). mdpi.com The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride (Ac₂O) | N-(6-Bromo-2,4-dimethylpyridin-3-yl)acetamide |

Beyond acylation, the nucleophilic amine functionality allows for the synthesis of a wide array of derivatives, including ureas and sulfonamides. The formation of unsymmetrical ureas is a common transformation in medicinal chemistry to introduce hydrogen-bonding motifs that can interact with biological targets. nih.govnih.gov

This can be accomplished through the reaction of this compound with an appropriate isocyanate (R-N=C=O). nih.gov The nitrogen of the primary amine attacks the electrophilic carbon of the isocyanate, yielding an N,N'-disubstituted urea (B33335) derivative. The specific properties of the resulting urea depend on the nature of the 'R' group on the isocyanate. General synthetic methods for ureas are well-established, often involving the reaction of an amine with phosgene (B1210022) or its equivalents to generate an isocyanate intermediate, which then reacts with another amine. nih.gov

Table 2: Representative Urea Formation Reaction

| Reactant | Reagent | Product Class |

| This compound | Isocyanate (e.g., Phenyl isocyanate) | N-(6-Bromo-2,4-dimethylpyridin-3-yl)-N'-(phenyl)urea |

The presence of two nitrogen atoms—the exocyclic amine and the endocyclic pyridine nitrogen—imparts basic properties to the molecule. The primary amine at the C3 position is generally the more basic site and is readily protonated by acids to form an ammonium (B1175870) salt. The commercial availability of this compound as a hydrobromide salt confirms its ability to act as a base.

Table 3: Representative Protonation Reaction

| Reactant | Reagent | Product |

| This compound | Hydrobromic Acid (HBr) | 6-Bromo-2,4-dimethylpyridin-3-aminium bromide |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine ring nitrogen allows it to act as a nucleophile and a base, though it is generally less basic than the exocyclic amine. A key transformation involving this atom is N-oxidation.

The pyridine nitrogen can be oxidized to its corresponding N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation significantly alters the electronic properties of the pyridine ring. The resulting N-oxide group is strongly electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2 and C6 positions. acs.org

The N-oxide can be activated by reagents such as triflic anhydride (Tf₂O) or phosphorus-based reagents, making the C2 position highly electrophilic and susceptible to attack by various nucleophiles. acs.org This strategy is a cornerstone in the synthesis of more complex heterocyclic systems, such as azaindoles. acs.orgacs.org

Table 4: Representative N-Oxidation Reaction

| Reactant | Reagent | Product |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

Comparison of Reactivity with Related Pyridine Derivatives

The reactivity of this compound is significantly influenced by the nature and position of substituents on the pyridine ring. Understanding these effects is crucial for its application in chemical synthesis. This section compares its reactivity with various related pyridine derivatives, including positional isomers, other halogenated analogs, and derivatives bearing nitro or methoxy (B1213986) groups.

Positional Isomers and Substituent Effects

The arrangement of substituents on the pyridine ring dictates the electronic and steric environment, which in turn governs the molecule's reactivity. In this compound, the bromine atom at the 6-position, adjacent to the ring nitrogen, and the amino group at the 3-position are key determinants of its chemical behavior.

A comparison with a positional isomer, 5-bromo-2-methylpyridin-3-amine (B1289001), highlights the importance of the substituent positions. In a study on Suzuki cross-coupling reactions, 5-bromo-2-methylpyridin-3-amine was successfully coupled with various arylboronic acids. mdpi.com While a direct quantitative comparison is not available, the location of the bromine atom relative to the activating amino group and the ring nitrogen is a critical factor in determining the reaction's facility. The steric hindrance from the adjacent methyl group at position 4 in this compound could also play a role in its reactivity compared to isomers with different substitution patterns.

Table 1: Comparison of Properties of Positional Isomers

| Compound Name | Molecular Formula | Key Structural Features | Potential Reactivity Implications |

| This compound | C₇H₉BrN₂ | Bromo at C6, Amino at C3, Methyl at C2 & C4 | Activated for nucleophilic aromatic substitution at C6. Steric hindrance from C4-methyl. |

| 5-Bromo-2-methylpyridin-3-amine | C₆H₇BrN₂ | Bromo at C5, Amino at C3, Methyl at C2 | Amenable to Suzuki coupling. mdpi.com Different electronic and steric environment compared to the 6-bromo isomer. |

| 4-Bromo-2,6-dimethylpyridine | C₇H₈BrN | Bromo at C4, Methyl at C2 & C6 | Lacks the activating amino group, potentially leading to different reactivity patterns. |

Halogenated Analogs

The reactivity of halogenated pyridines in cross-coupling reactions generally follows the order I > Br > Cl, which is related to the carbon-halogen bond dissociation energy. Consequently, an iodo-substituted analog of this compound would be expected to be more reactive in reactions like Suzuki or Buchwald-Hartwig amination, while a chloro-analog would be less reactive. researchgate.net

For instance, studies on the palladium-catalyzed amination of 6-bromo- and 6-chloropurine (B14466) nucleosides demonstrated that the bromo derivatives generally react under milder conditions or with lower catalyst loadings compared to their chloro counterparts. nih.govnih.gov This trend is widely observed in cross-coupling chemistry. The synthesis of 2-amino-6-chloropyridine (B103851) has been described as challenging, often requiring high temperatures and pressures for direct amination. psu.edu This suggests that the C-Cl bond in a hypothetical 6-chloro-2,4-dimethylpyridin-3-amine (B6591703) would be less reactive towards substitution than the C-Br bond in the title compound.

Table 2: Reactivity Comparison of Halogenated Pyridine Analogs

| Compound Name | Molecular Formula | Halogen at C6 | Expected Relative Reactivity in Cross-Coupling |

| 6-Iodo-2,4-dimethylpyridin-3-amine | C₇H₉IN₂ | Iodine | Higher |

| This compound | C₇H₉BrN₂ | Bromine | Intermediate |

| 6-Chloro-2,4-dimethylpyridin-3-amine | C₇H₉ClN₂ | Chlorine | Lower |

Nitro-Substituted Derivatives

The introduction of a strongly electron-withdrawing nitro group significantly alters the electronic properties of the pyridine ring, making it highly electron-deficient. This generally enhances the ring's susceptibility to nucleophilic aromatic substitution. For example, the synthesis of 2-amino-5-nitropyridine (B18323) is a common transformation. ntnu.no

A hypothetical nitro-substituted analog, such as 2,4-dimethyl-6-nitropyridin-3-amine, would be expected to exhibit different reactivity compared to this compound. While the nitro group is a powerful activating group for nucleophilic substitution, it can also be reduced to an amino group under various conditions, offering a different synthetic pathway. The nitration of 3-methyl-pyridin-2-ylamine to yield 3-methyl-5-nitro-pyridin-2-ylamine demonstrates a common synthetic route to such compounds. chemicalbook.com The presence of a nitro group can direct nucleophilic attack to specific positions on the pyridine ring. For instance, in 3-nitropyridines, nucleophilic attack often occurs at the 2- or 4-position. ntnu.no

Table 3: Comparison with a Nitro-Substituted Analog

| Compound Name | Molecular Formula | Key Functional Group | Expected Reactivity Characteristics |

| This compound | C₇H₉BrN₂ | Bromo | Good leaving group in cross-coupling reactions. |

| 2,4-Dimethyl-6-nitropyridin-3-amine | C₇H₈N₂O₂ | Nitro | Strong electron-withdrawing group, activates the ring for nucleophilic substitution. Can be reduced to an amino group. |

Methoxy-Substituted Derivatives

In contrast to the electron-withdrawing bromo and nitro groups, a methoxy group is electron-donating through resonance. The presence of a methoxy group at the 6-position, as in 6-methoxy-2,4-dimethylpyridin-3-amine, would increase the electron density of the pyridine ring. This would generally decrease the ring's susceptibility to nucleophilic attack compared to the bromo analog.

However, the increased electron density can enhance the nucleophilicity of the amino group at the 3-position. The synthesis of a Schiff base from 6-methoxypyridin-3-amine has been reported, indicating the reactivity of the amino group in this electron-rich system. semanticscholar.org The methoxy group itself can also be a site for chemical transformation, such as ether cleavage under acidic conditions.

Table 4: Comparison with a Methoxy-Substituted Analog

| Compound Name | Molecular Formula | Key Functional Group | Expected Reactivity Characteristics |

| This compound | C₇H₉BrN₂ | Bromo | Electron-withdrawing, good leaving group. |

| 6-Methoxy-2,4-dimethylpyridin-3-amine | C₇H₁₂N₂O | Methoxy | Electron-donating, increases ring electron density. May enhance nucleophilicity of the amino group. |

Catalytically Active Derivatives

The structural motif of this compound, a substituted aminopyridine, suggests its potential as a precursor for ligands in catalysis. Pyridine-based ligands are widely used in coordination chemistry and have been successfully employed in various catalytic systems, particularly with palladium.

The amination of the bromo-substituent or further functionalization could lead to the synthesis of novel ligands. For example, palladium complexes bearing pyridine-derived ligands have shown high catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic and steric properties of the substituents on the pyridine ring play a crucial role in the catalytic performance of the resulting metal complexes. The development of palladium complexes with pyridylidene amine dinitrogen ligands has been shown to be effective in formic acid dehydrogenation. unibe.ch

While there are no specific reports on catalytically active derivatives synthesized directly from this compound, its structure represents a valuable scaffold for the design of new ligands for transition metal catalysis. The combination of a coordinating amino group and a modifiable bromo-substituent makes it an attractive starting material for developing catalysts with tailored properties.

Table 5: Potential for Catalytically Active Derivatives

| Parent Compound | Potential Derivative Type | Target Metal | Potential Catalytic Application |

| This compound | Bidentate or Pincer Ligands | Palladium, Nickel, Copper | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), amination, dehydrogenation. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a variety of molecular properties for 6-Bromo-2,4-dimethylpyridin-3-amine, from the distribution of electrons to the prediction of chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aminopyridine ring, with significant contributions from the nitrogen atom of the amino group and the π-system of the pyridine (B92270) ring. The electron-donating nature of the amino and methyl groups would increase the energy of the HOMO. Conversely, the LUMO is likely to be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom.

The HOMO-LUMO energy gap for a molecule like this compound would be a key parameter in predicting its reactivity. A smaller gap would suggest higher reactivity, indicating that the molecule can be more easily excited. ijcce.ac.ir In studies of similar aminopyridine derivatives, DFT calculations have been effectively used to determine these orbital energies and predict reactivity trends. researchgate.net

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are illustrative and based on typical values for similarly substituted aminopyridine systems. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the pyridine ring and the amino group, due to the lone pairs of electrons. These regions would be the most probable sites for protonation and interaction with electrophiles. The area around the hydrogen atoms of the amino group and the methyl groups would exhibit positive potential. The bromine atom, being electronegative, would also influence the electrostatic potential map. Studies on other bromo-substituted heterocyclic compounds have demonstrated the utility of MEP in identifying reactive sites. nih.gov

Prediction of Reactivity and Stability

DFT calculations can provide quantitative descriptors of reactivity and stability. Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. Softness is the reciprocal of hardness.

Electronegativity (χ) : This is a measure of a molecule's ability to attract electrons.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons.

For this compound, the presence of both electron-donating (amino, methyl) and electron-withdrawing (bromo) groups would create a nuanced reactivity profile. DFT calculations would be essential to quantify these effects and predict whether the molecule would act primarily as a nucleophile or an electrophile in different chemical environments. Similar analyses have been conducted for various substituted pyridines to understand their reactivity in different reactions. researchgate.net

Correlation with Experimental Data

A critical aspect of computational chemistry is the ability to correlate theoretical predictions with experimental findings. For this compound, DFT calculations can be used to predict spectroscopic properties such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical spectra can then be compared with experimentally obtained spectra to validate the computational model and provide a more detailed assignment of the experimental signals.

Furthermore, theoretical calculations of properties like dipole moment and polarizability can be correlated with experimental measurements. The agreement between calculated and experimental data provides confidence in the accuracy of the computational model and its ability to predict other properties that may be difficult or impossible to measure experimentally. acs.org

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a system containing many molecules over time. MD simulations can provide a deeper understanding of the bulk properties of a substance.

Structural and Transport Properties

MD simulations of this compound in a condensed phase (e.g., as a liquid or in solution) could reveal important information about its structural and transport properties. By simulating the interactions between many molecules of the compound, one can study phenomena such as:

Radial Distribution Functions (RDFs) : RDFs can describe the local structure around a molecule, indicating the most probable distances and orientations of neighboring molecules. For this compound, RDFs could reveal details about hydrogen bonding between the amino groups and pyridine nitrogen atoms of adjacent molecules.

Diffusion Coefficient : MD simulations can be used to calculate the self-diffusion coefficient, which is a measure of the translational mobility of the molecules in the system.

Viscosity : The viscosity of the bulk material can also be estimated from MD simulations, providing insight into its flow properties.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are fundamental to understanding the electronic structure and energetics of molecules. For substituted pyridines, these methods can provide valuable insights.

While specific ab initio studies on this compound are not prominently available in the public research literature, the methodologies applied to similar molecules, such as aminopyridines, illustrate the potential of this approach. For instance, ab initio calculations have been successfully used to determine the preferred sites of protonation in aminopyridines. colab.ws Such studies often employ methods like the Hartree-Fock (HF) theory, which provides a foundational approximation of the multi-electron wavefunction.

Typically, these calculations begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated. For a molecule like this compound, ab initio methods could be used to:

Determine the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

Calculate the total energy and heat of formation.

Predict the dipole moment, which is influenced by the electron-withdrawing bromine atom and the electron-donating amino and methyl groups.

Investigate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

The choice of basis set (e.g., STO-3G, 6-31G*, etc.) is a critical component of these calculations, as it dictates the accuracy of the molecular orbital descriptions. colab.wsrsc.org For brominated compounds, basis sets that include polarization and diffuse functions are often necessary for accurate results.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2,4-dimethylpyridin-3-amine, and how do reaction conditions influence yield?

- Methodology:

- Bromination: Introduce bromine at the 6-position of a pre-functionalized pyridine core (e.g., 2,4-dimethylpyridin-3-amine) using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under inert atmosphere .

- Amination: For precursors lacking the amino group, introduce NH₂ via nucleophilic substitution with ammonia or alkylamines under controlled pH (e.g., ammonia water at 60–80°C) .

- Purification: Crystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

- Key Variables: Temperature (excess heat degrades brominated intermediates), stoichiometry (NBS:substrate ratio ≥1.1:1), and solvent polarity (DMF enhances bromine activation).

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodology:

- NMR Spectroscopy:

- ¹H NMR: Peaks for methyl groups (δ 2.1–2.5 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm, coupling patterns confirm substitution), and NH₂ (δ 4.5–5.0 ppm, broad if free) .

- ¹³C NMR: Distinct signals for Br-substituted carbons (δ 110–120 ppm) and methyl carbons (δ 20–25 ppm) .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 215.0 (C₇H₁₀BrN₂⁺) with isotopic pattern confirming bromine .

- X-ray Crystallography: Resolves positional ambiguity in bromine/methyl groups (e.g., crystallize in dichloromethane/hexane) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and minimize by-products?

- Methodology:

- Reaction Path Search: Use density functional theory (DFT) to model bromination transition states, identifying energy barriers for competing pathways (e.g., di-bromination vs. mono-bromination) .

- Machine Learning: Train models on reaction databases to predict optimal conditions (solvent, catalyst) for maximizing yield. For example, Bayesian optimization reduces trial runs by 40% .

- In Silico Screening: Simulate substituent effects (e.g., steric hindrance from 2,4-dimethyl groups) to pre-select viable reactants .

Q. How do researchers resolve contradictions in substituent reactivity during functionalization?

- Case Study: Bromination at the 6-position may compete with 4-methyl group oxidation under harsh conditions.

- Methodology:

- Kinetic Control: Lower reaction temperatures (0–25°C) and shorter reaction times (<2 hours) suppress oxidation .

- Protecting Groups: Temporarily protect the NH₂ group (e.g., acetylation) to direct bromine to the desired position .

- Spectroscopic Monitoring: In situ IR or Raman tracks Br incorporation, enabling real-time adjustments .

Q. What strategies mitigate data inconsistencies in biological activity studies of this compound derivatives?

- Methodology:

- Dose-Response Reproducibility: Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to validate bioactivity (e.g., enzyme inhibition) .

- Metabolite Profiling: LC-MS/MS identifies degradation products that may skew activity data (e.g., demethylation or debromination in cell media) .

- Statistical Design: Apply factorial DOE (design of experiments) to isolate variables (e.g., substituent position vs. lipophilicity) influencing bioactivity .

Q. How can researchers design regioselective cross-coupling reactions using this compound?

- Methodology:

- Catalyst Screening: Test Pd/XPhos systems for Suzuki-Miyaura coupling—bulky ligands favor coupling at Br over methyl-substituted positions .

- Directing Groups: Introduce temporary directing groups (e.g., pyridine N-oxide) to enhance selectivity for C–H functionalization .

- Solvent Effects: High-polarity solvents (DMSO) stabilize transition states for Br-selective reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。